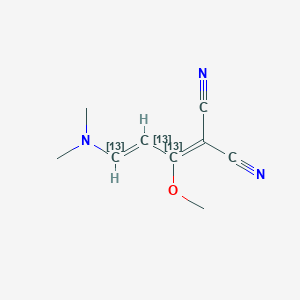
4-Methyl-2-nitro-N-acetylbenzeneamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is a deuterium-labeled compound used primarily in scientific research. The compound has a molecular formula of C9H4D6N2O3 and a molecular weight of 200.22. It is a yellow solid that is soluble in dichloromethane. The deuterium labeling makes it particularly useful in studies involving metabolic pathways, environmental pollutant standards, and chemical identification.
Métodos De Preparación
The synthesis of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 involves several steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methyl group.
Deuterium Exchange: The nitro compound is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis conditions, and strong oxidizing agents. The major products formed from these reactions include the corresponding amine, carboxylic acid, and other derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 has several scientific research applications:
Metabolic Research: The deuterium labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Chemical Identification: The compound serves as a chemical reference for qualitative and quantitative analysis in organic chemistry.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening due to its stable isotope labeling.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is primarily related to its deuterium labeling. Deuterium, being a stable isotope of hydrogen, does not alter the chemical properties of the compound significantly but allows for tracking and studying metabolic pathways and reaction mechanisms in a non-invasive manner. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or environmental pollutant detection.
Comparación Con Compuestos Similares
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 can be compared with other similar compounds such as:
4-Methyl-2-nitro-N-acetylbenzeneamine: The non-deuterated version of the compound, which lacks the deuterium labeling.
2-Nitro-p-acetotoluidide: Another nitro-substituted acetanilide derivative.
3-Nitro-4-(acetylamino)toluene: A similar compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications involving tracking and studying metabolic pathways and reaction mechanisms.
Propiedades
Número CAS |
1246816-34-1 |
|---|---|
Fórmula molecular |
C₉H₄D₆N₂O₃ |
Peso molecular |
200.22 |
Sinónimos |
N-(4-Methyl-2-nitrophenyl)acetamide-d6; 2’-Nitro-p-acetotoluidide-d6; 3-Nitro-4-(acetylamino)toluene-d6; 4’-Methyl-2’-nitroacetanilide-d6; N-(4-Methyl-2-nitrophenyl)acetamide-d6; NSC 9826-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












